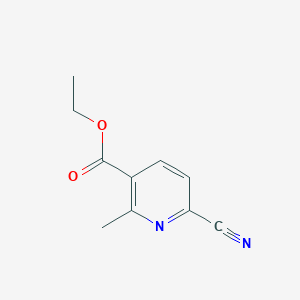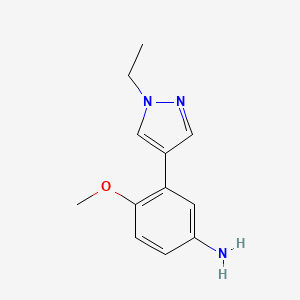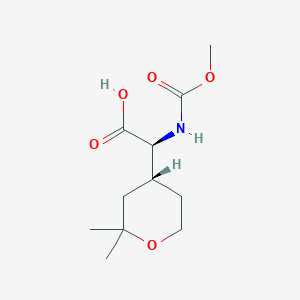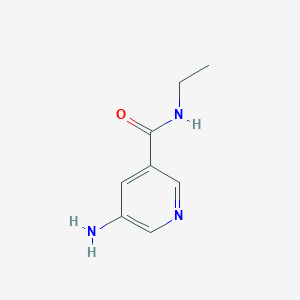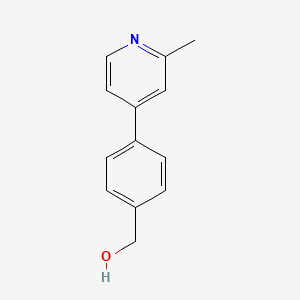
(4-(2-Methylpyridin-4-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methylpyridin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methyl group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 4-(2-Methylpyridin-4-yl)benzaldehyde: This method involves the reduction of 4-(2-Methylpyridin-4-yl)benzaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.
Reduction of 4-(2-Methylpyridin-4-yl)benzonitrile: Another method involves the reduction of 4-(2-Methylpyridin-4-yl)benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is conducted at room temperature and yields (4-(2-Methylpyridin-4-yl)phenyl)methanol as the primary product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (4-(2-Methylpyridin-4-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, H2 with Pd/C catalyst.
Substitution: SOCl2 in dichloromethane, PBr3 in ether.
Major Products:
Oxidation: 4-(2-Methylpyridin-4-yl)benzaldehyde, 4-(2-Methylpyridin-4-yl)benzoic acid.
Reduction: 4-(2-Methylpyridin-4-yl)phenylamine.
Substitution: 4-(2-Methylpyridin-4-yl)phenyl chloride, 4-(2-Methylpyridin-4-yl)phenyl bromide.
科学研究应用
Chemistry:
Catalysis: (4-(2-Methylpyridin-4-yl)phenyl)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: this compound is explored as a potential lead compound in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (4-(2-Methylpyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, influencing signal transduction pathways.
相似化合物的比较
(4-(Pyridin-4-yl)phenyl)methanol: This compound is similar in structure but lacks the methyl group on the pyridine ring. It exhibits different chemical reactivity and biological activity.
(4-(2-Methylpyridin-4-yl)phenyl)amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
(4-(2-Methylpyridin-4-yl)benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, affecting its solubility and reactivity.
Uniqueness: (4-(2-Methylpyridin-4-yl)phenyl)methanol is unique due to the presence of both a pyridine ring and a phenylmethanol moiety, which confer distinct chemical and biological properties. The methyl group on the pyridine ring also influences its reactivity and interactions with other molecules.
属性
CAS 编号 |
1349718-66-6 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
[4-(2-methylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-8-13(6-7-14-10)12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChI 键 |
WQNCCPCHARJDDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


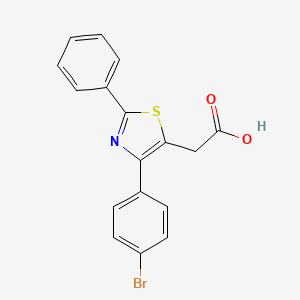
![(S)-8-Azaspiro[4.5]decan-1-amine](/img/structure/B15228632.png)
![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)
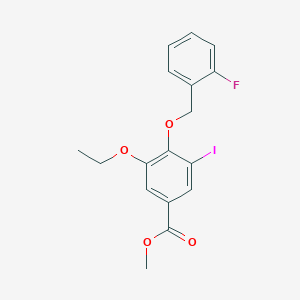

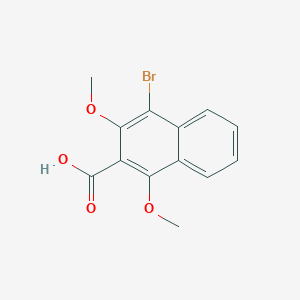
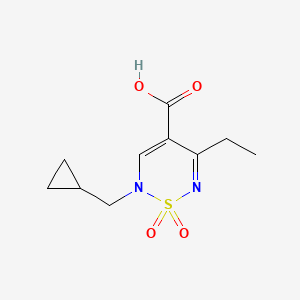
![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)
